

# Abeprazan Hydrochloride: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Abeprazan hydrochloride |           |
| Cat. No.:            | B8105903                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Abeprazan hydrochloride, also known as Fexuprazan (DWP14012), is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, Abeprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition is not dependent on an acidic environment for activation, leading to a rapid and sustained suppression of gastric acid secretion. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of Abeprazan hydrochloride, based on publicly available non-clinical and clinical data.

#### **Mechanism of Action**

**Abeprazan hydrochloride** directly inhibits the final step in the gastric acid secretion pathway. By competitively binding to the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of extracellular K+ for intracellular H+, thereby blocking the secretion of gastric acid into the stomach lumen.





Click to download full resolution via product page

Caption: Mechanism of Action of Abeprazan Hydrochloride.

## **Pharmacokinetics**

Pharmacokinetic studies have been conducted in various animal species and humans.

| Parameter                 | Rat                         | Dog                         | Human                      | Reference |
|---------------------------|-----------------------------|-----------------------------|----------------------------|-----------|
| Metabolism                | Primarily by<br>CYP3A4      | Primarily by<br>CYP3A4      | Primarily by<br>CYP3A4     | [1]       |
| Excretion (Oral)          | 18.8% Urine,<br>80.1% Feces | 38.8% Urine,<br>57.9% Feces | ~0.6% Urine<br>(unchanged) | [1]       |
| Plasma Protein<br>Binding | Not specified               | Not specified               | 92.8% - 94.3%              | [1]       |
| Elimination Half-<br>life | Not specified               | Not specified               | ~9.7 hours                 | [1]       |

Table 1: Summary of Pharmacokinetic Parameters for Abeprazan Hydrochloride.



# **Toxicological Profile**

A comprehensive battery of non-clinical studies has been conducted to evaluate the toxicological profile of **Abeprazan hydrochloride**.

### **Acute Toxicity**

Specific LD50 values from acute toxicity studies are not publicly available. Clinical trials in healthy adults have investigated single doses up to 320 mg, with the drug being generally well-tolerated.[1]

### **Repeated-Dose Toxicity**

Detailed findings from repeated-dose toxicity studies in animals are not fully available in the public domain. However, clinical studies in humans have shown that multiple oral administrations of **Abeprazan hydrochloride** were well-tolerated, with liver toxicity not being higher than that of a placebo.[2][3]

### Genotoxicity

**Abeprazan hydrochloride** has been evaluated in a standard battery of genotoxicity assays and has been found to be non-genotoxic.[1]

| Assay                                | Test System                                    | Results  | Reference |
|--------------------------------------|------------------------------------------------|----------|-----------|
| Bacterial Reverse<br>Mutation (Ames) | Salmonella<br>typhimurium,<br>Escherichia coli | Negative | [1]       |
| In Vitro Chromosomal<br>Aberration   | Chinese Hamster<br>Ovary (CHO) cells           | Negative | [1]       |
| In Vivo Micronucleus                 | Rat                                            | Negative | [1]       |

Table 2: Summary of Genotoxicity Studies.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Safety, tolerability, pharmacodynamics and pharmacokinetics of DWP14012, a novel potassium-competitive acid blocker, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- To cite this document: BenchChem. [Abeprazan Hydrochloride: A Comprehensive Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105903#toxicological-profile-and-safety-assessment-of-abeprazan-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com